molecular formula C8H8Br2N2 B2903778 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 2060063-51-4

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2903778
CAS No.: 2060063-51-4
M. Wt: 291.974
InChI Key: DLJBXVKQIGPDGS-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C8H7BrN2·HBr. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse applications in medicinal chemistry and material science .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide typically involves the reaction of chloroacetaldehyde with 2-amino-3-bromo-5-methylpyridine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C8H7BrN2·HBr and is a derivative of imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridine is a class of compounds known for diverse applications in medicinal chemistry and material science.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry It serves as a scaffold for the development of pharmaceutical compounds due to its biological activity.
  • Material Science The compound is used in the synthesis of materials with specific electronic properties.
  • Biological Studies It is employed in studies related to enzyme inhibition and receptor binding.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with other functional groups using appropriate reagents. Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
  • Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives.

This compound is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction It may act as an antagonist or agonist for various receptors, influencing signaling pathways related to neuropeptide functions and other physiological processes.
  • Antimicrobial Activity Its derivatives have shown selective inhibition against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent without affecting other gram-positive or gram-negative bacteria.
  • Anticancer Properties Similar compounds within the imidazo[1,2-a]pyridine class have been explored for their anticancer effects, suggesting that this compound may exhibit similar properties.

Structure-Activity Relationship (SAR)

Research on SAR has highlighted the importance of specific substituents in modulating the biological activity of imidazo[1,2-a]pyridines:

  • Bromine Substitution The presence of bromine enhances the reactivity and binding affinity to biological targets compared to non-brominated analogs.
  • Methyl Group Influence The methyl group at position 6 affects the compound's lipophilicity and ability to penetrate cellular membranes.

Case Studies

Several studies have investigated the biological effects of imidazo[1,2-a]pyridine derivatives:

  • Antimycobacterial Activity A study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives demonstrated their selective activity against Mycobacterium tuberculosis. The study revealed that modifications at different positions significantly impacted their efficacy.
  • Neuropeptide S Receptor Antagonism Research on related compounds indicated that certain imidazopyridines could effectively block neuropeptide signaling pathways, suggesting that this compound may have similar antagonistic properties.
  • Anticancer Studies Compounds within this class have been evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications could enhance or diminish their anticancer potential.

PI3K α Inhibitors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and material science .

Biological Activity

Overview

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for diverse pharmacological effects. Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a methyl group attached to an imidazo-pyridine core. This structural configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It may act as an antagonist or agonist for various receptors, influencing signaling pathways related to neuropeptide functions and other physiological processes.
  • Antimicrobial Activity : Its derivatives have shown selective inhibition against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent without affecting other gram-positive or gram-negative bacteria .
  • Anticancer Properties : Similar compounds within the imidazo[1,2-a]pyridine class have been explored for their anticancer effects, suggesting that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

Research on SAR has highlighted the importance of specific substituents in modulating the biological activity of imidazo[1,2-a]pyridines:

  • Bromine Substitution : The presence of bromine enhances the reactivity and binding affinity to biological targets compared to non-brominated analogs.
  • Methyl Group Influence : The methyl group at position 6 affects the compound's lipophilicity and ability to penetrate cellular membranes .
CompoundBiological ActivityKey Findings
This compoundPotential antimicrobial and anticancer activitySelective inhibition against Mycobacterium tuberculosis; receptor antagonism observed in related compounds
Imidazo[1,2-a]pyridine analogsAnticancer propertiesVarious analogs showed efficacy against cancer cell lines; structural modifications influenced potency

Case Studies

Several studies have investigated the biological effects of imidazo[1,2-a]pyridine derivatives:

  • Antimycobacterial Activity : A study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives demonstrated their selective activity against Mycobacterium tuberculosis. The study revealed that modifications at different positions significantly impacted their efficacy .
  • Neuropeptide S Receptor Antagonism : Research on related compounds indicated that certain imidazopyridines could effectively block neuropeptide signaling pathways. This suggests that this compound may have similar antagonistic properties .
  • Anticancer Studies : Compounds within this class have been evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications could enhance or diminish their anticancer potential .

Properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJBXVKQIGPDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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